4-Nitropyridine N-oxide-d4

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Quantitating 4-nitropyridine N-oxide via LC-MS/MS is hindered by co-eluting isobaric interferences when using non-deuterated or partially labeled internal standards. 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium eliminates this issue: • +4.03 Da mass shift ensures baseline MS resolution (m/z 144→148 [M+H]⁺) • ≥98 atom% D isotopic purity guarantees minimal cross-interference at the LLOQ per FDA/EMA guidelines • Identical chromatographic retention & ionization efficiency correct for matrix effects • Supplied as a crystalline solid; stable under ambient shipping for routine global delivery

Molecular Formula C5H4N2O3
Molecular Weight 144.12 g/mol
CAS No. 119673-94-8
Cat. No. B147375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyridine N-oxide-d4
CAS119673-94-8
Synonyms4-Nitropyridine-d4 1-Oxide;  4-Nitropyridine-d4 Oxide;  NSC 130895-d4;  NSC 5079-d4;  p-Nitropyridine N-Oxide-d4;  4-Nitro-pyridine-2,3,5,6-d4 1-Oxide
Molecular FormulaC5H4N2O3
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1[N+](=O)[O-])[O-]
InChIInChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D
InChIKeyRXKNNAKAVAHBNK-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitropyridine N-oxide-d4 Product Overview


2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium (4-Nitropyridine N-oxide-d4, CAS 119673-94-8) is a perdeuterated pyridine N-oxide derivative with the molecular formula C5D4N2O3 and a monoisotopic mass of 144.04729898 g/mol [1]. The compound is the fully deuterated isotopologue of 4-nitropyridine N-oxide (CAS 1124-33-0), in which all four aromatic ring protons have been replaced by deuterium . This substitution increases the molecular weight by 4.03 Da relative to the unlabeled form (140.10 Da), establishing a mass difference sufficient for baseline resolution in mass spectrometry . The compound is supplied as a crystalline solid (melting point approximately 161–164 °C for the unlabeled analog, with the deuterated form expected to exhibit similar physical properties) and is typically available at isotopic purity exceeding 98 atom% D .

Why Unlabeled NPO Cannot Substitute NPO-d4


Substitution of the deuterated isotopologue 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium with the unlabeled 4-nitropyridine N-oxide fundamentally undermines the principle of stable isotope dilution mass spectrometry (SID-MS). In SID-MS, the deuterated internal standard co-elutes with the analyte but is distinguished by a mass shift of +4 Da (m/z 144 → 148 for the [M+H]+ ion), enabling independent quantification of the analyte and the internal standard within the same ion chromatogram [1]. The unlabeled compound (m/z 141 [M+H]+) exhibits identical chromatographic retention time and ionization efficiency, but without a resolvable mass difference, it cannot be distinguished from the endogenous analyte, rendering accurate quantification impossible [2]. Furthermore, the presence of four deuterium atoms ensures that no spectral overlap occurs between the analyte's isotopic envelope and the internal standard's signal, a critical requirement for assays operating at low ng/mL or pg/mL levels . Use of a non-deuterated or partially deuterated analog introduces co-eluting isobaric interferences that compromise assay accuracy, precision, and limit of quantitation (LOQ) [3].

NPO-d4 vs. Unlabeled NPO: Differentiation Evidence


Baseline Separation by Deuterium Mass Shift

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium (NPO-d4) exhibits a protonated molecular ion ([M+H]+) at m/z 145.05, which is 4.03 Da higher than the m/z 141.02 [M+H]+ ion of unlabeled 4-nitropyridine N-oxide (NPO) . This mass difference corresponds to the substitution of four hydrogen atoms (1.008 Da each) with deuterium atoms (2.014 Da each), providing a Δm of 4.03 Da . In a typical reversed-phase LC-MS/MS experiment using a C18 column and electrospray ionization, the two species co-elute with identical retention times (tR = 2.8 ± 0.1 min under generic gradient conditions), but the +4 Da mass shift ensures complete baseline resolution in the mass analyzer [1].

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

1H NMR Signal Simplification via Deuteration

In the 1H NMR spectrum (400 MHz, DMSO-d6) of unlabeled 4-nitropyridine N-oxide, the four aromatic protons appear as a characteristic AA′BB′ spin system, typically consisting of two doublets centered at approximately δ 8.35 ppm (H-2, H-6) and δ 8.55 ppm (H-3, H-5) with coupling constants J ≈ 5–7 Hz [1]. In contrast, the 1H NMR spectrum of 2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium (NPO-d4) shows complete absence of these aromatic proton resonances, with only residual solvent signals and trace protiated impurity peaks (<2%) present in the aromatic region [2]. The 2H NMR spectrum of NPO-d4 displays two broad singlets corresponding to the deuterons at positions 2,6 and 3,5, confirming the isotopic labeling pattern [3].

NMR Spectroscopy Reaction Monitoring Mechanistic Studies

Lattice Mode Isotope Shifts in Raman and Far-IR

Low-frequency Raman and far-IR spectra of crystalline 4-nitropyridine N-oxide (NPO) and its perdeuterated derivative NPO-d4 reveal isotope-dependent shifts in lattice vibrational modes. Specifically, the Ag-B2g component corresponding to libration about the Ry axis appears at 37–43 cm⁻¹ in NPO, while the analogous mode in NPO-d4 is red-shifted by approximately 2–3 cm⁻¹ due to the increased moment of inertia from deuterium substitution [1]. Inelastic neutron scattering along the b* direction of NPO-d4 single crystals confirms the assignment of these low-frequency phonons and demonstrates the utility of deuteration for deconvoluting overlapping vibrational bands in the far-IR region (below 200 cm⁻¹) [2]. The NO2 twisting mode observed at 79 cm⁻¹ in NPO exhibits a measurable isotopic frequency shift of approximately 1–2 cm⁻¹ upon deuteration [3].

Vibrational Spectroscopy Charge Transfer Crystals Materials Characterization

Isotopic Purity and Low Cross-Interference

Commercially available 2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium (NPO-d4) is supplied with a certified isotopic purity of ≥98 atom% D, as determined by 1H NMR integration of residual aromatic proton signals and/or high-resolution mass spectrometry . This purity specification translates to a residual protiated NPO (unlabeled) content of ≤2% (mol/mol) . For comparison, partially deuterated analogs (e.g., NPO-d3 or NPO-d2) exhibit higher residual protium content (typically 5–15 atom% H), leading to elevated background signal in the analyte channel during LC-MS/MS quantitation and necessitating larger correction factors [1]. The <2% protiated impurity in NPO-d4 ensures that the internal standard contributes negligible signal (≤2% of its nominal concentration) to the analyte's MRM transition, maintaining assay linearity and accuracy at the lower limit of quantitation (LLOQ) [2].

Analytical Method Validation Quality Control Stable Isotope Labeling

Validated Applications of NPO-d4


Internal Standard for Pharmacokinetic LC-MS/MS

Employ 2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of 4-nitropyridine N-oxide in biological matrices (plasma, urine, tissue homogenates). The +4.03 Da mass shift ensures baseline separation from the analyte in the mass spectrometer, while identical chromatographic retention and ionization efficiency correct for matrix effects and instrument variability . The ≥98 atom% D isotopic purity guarantees minimal cross-interference at the LLOQ, meeting FDA and EMA bioanalytical method validation requirements for precision (CV ≤15%) and accuracy (85–115%) [1].

1H NMR Background Suppression for Mechanistic Studies

Utilize the perdeuterated compound as a 'NMR-silent' substrate in mechanistic investigations of N-oxide chemistry, including nucleophilic aromatic substitution, reduction, and cycloaddition reactions. The complete absence of aromatic proton signals in the 1H NMR spectrum allows real-time monitoring of reaction progress by observing only the non-deuterated reactants and products, eliminating spectral congestion and enabling accurate integration of key intermediates [2]. This approach is particularly valuable for kinetic isotope effect (KIE) studies comparing protiated and deuterated substrates under identical conditions [3].

Lattice Dynamical Probe for Crystal Engineering

Apply 2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium in single-crystal inelastic neutron scattering and low-frequency Raman spectroscopy to resolve and assign intermolecular vibrational modes (phonons) in charge transfer molecular crystals. The isotopic frequency shifts (Δν ≈ 2–3 cm⁻¹) induced by perdeuteration provide critical constraints for refining lattice-dynamical models based on atom–atom Buckingham potentials and multipole expansions [4]. This application supports the rational design of organic nonlinear optical (NLO) materials where intermolecular charge transfer governs second-harmonic generation (SHG) efficiency [5].

Precursor for Deuterated API and Metabolite Synthesis

Use the perdeuterated N-oxide as a versatile synthetic intermediate for preparing deuterium-labeled active pharmaceutical ingredients (APIs) and their metabolites. The compound undergoes regioselective reactions (e.g., reaction with acetyl chloride to yield 4-chloropyridine N-oxide-d4 in 93.2% yield) while retaining full deuterium incorporation at all four aromatic positions [6]. This enables the cost-effective synthesis of high-value deuterated standards that are otherwise inaccessible or prohibitively expensive via direct H/D exchange methods [7].

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